2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyclopropyl and hydroxy groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the bromine atom can result in a variety of new compounds with different functional groups.
Scientific Research Applications
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide
- 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide stands out due to the presence of the methoxy group on the benzamide moiety. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-24-15-9-10-17(20)16(11-15)18(22)21-12-19(23,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,23H,7-8,12H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQQGTUCWZIVTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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